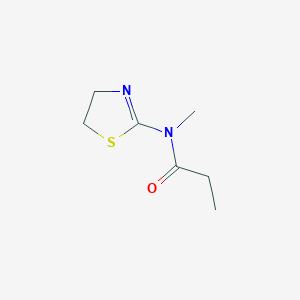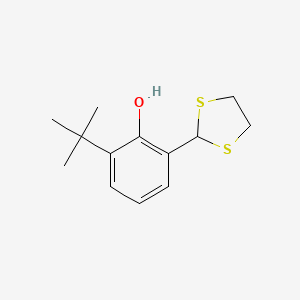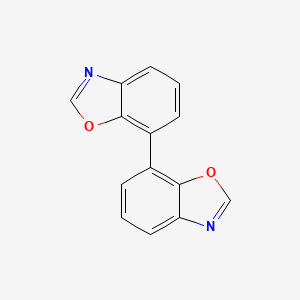![molecular formula C17H24N4O2 B14248516 5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 397245-74-8](/img/structure/B14248516.png)
5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine is a chemical compound with the molecular formula C16H22N4O2 It is known for its unique structure, which includes a pyrimidine ring substituted with a methoxy-pentoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-5-pentoxybenzaldehyde and pyrimidine-2,4-diamine.
Condensation Reaction: The aldehyde group of 2-methoxy-5-pentoxybenzaldehyde reacts with the amino groups of pyrimidine-2,4-diamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration is carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
5-[(2-Isopropyl-4-methoxyphenyl)methyl]pyrimidine-2,4-diamine: Similar structure but with an isopropyl group instead of a pentoxy group.
5-[(2-Methoxy-4-methylphenyl)methyl]pyrimidine-2,4-diamine: Similar structure but with a methyl group instead of a pentoxy group.
Uniqueness
5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentoxy group enhances its lipophilicity and potential interactions with biological membranes.
Propiedades
Número CAS |
397245-74-8 |
|---|---|
Fórmula molecular |
C17H24N4O2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
5-[(2-methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H24N4O2/c1-3-4-5-8-23-14-6-7-15(22-2)12(10-14)9-13-11-20-17(19)21-16(13)18/h6-7,10-11H,3-5,8-9H2,1-2H3,(H4,18,19,20,21) |
Clave InChI |
QADNSFBOAKKJRW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC(=C(C=C1)OC)CC2=CN=C(N=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)


![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14248459.png)

![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)

![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)
![2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-](/img/structure/B14248484.png)




